4-methoxy-1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one

Description

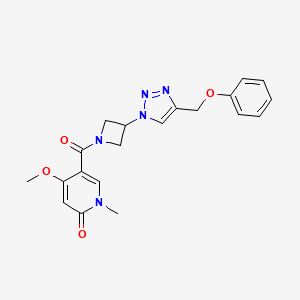

The compound 4-methoxy-1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a methoxy group at position 4 and a methyl group at position 1. The 5-position is functionalized with an azetidine ring connected via a carbonyl group to a 1,2,3-triazole moiety bearing a phenoxymethyl substituent.

Properties

IUPAC Name |

4-methoxy-1-methyl-5-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-23-12-17(18(28-2)8-19(23)26)20(27)24-10-15(11-24)25-9-14(21-22-25)13-29-16-6-4-3-5-7-16/h3-9,12,15H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHAGHNITNDFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine core substituted with a methoxy group and a phenoxymethyl triazole moiety. The presence of the azetidine ring adds to its structural complexity. The molecular formula is with a molecular weight of approximately 366.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 366.42 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

- Formation of the triazole ring through azide-alkyne cycloaddition.

- Coupling reactions to attach the azetidine and pyridine moieties.

- Final modifications to introduce the methoxy group.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to our target have shown strong in vitro activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the triazole moiety is crucial for enhancing antibacterial efficacy, as demonstrated in studies comparing various substitutions on the phenyl ring .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related compounds have demonstrated that modifications can lead to selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported for similar derivatives range from 1.2 to 5.3 µM, indicating promising antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 2.2 |

| Compound C | HEK293 | 5.3 |

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing triazole rings has been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines in vitro. This suggests that our target compound may also exhibit similar properties, although specific data on this compound is limited.

Case Studies

- Antibacterial Screening : A study evaluated various triazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, finding that modifications at the phenyl position significantly influenced antibacterial potency .

- Anticancer Evaluation : Another investigation focused on methoxy-substituted benzimidazole derivatives reported substantial antiproliferative effects against MCF-7 cells, leading to further exploration of similar structures for enhanced activity .

Scientific Research Applications

The compound 4-methoxy-1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic molecule with potential applications across various scientific fields, particularly in pharmaceuticals and materials science. This article explores its applications based on current research findings and documented case studies.

Chemical Properties and Structure

The molecular structure of this compound features several functional groups that contribute to its biological activity. The presence of the triazole ring is significant for its role in medicinal chemistry, particularly as it relates to antifungal and antibacterial properties.

Key Structural Features:

- Triazole Ring : Known for its bioactivity, particularly in antifungal agents.

- Azetidine Moiety : Provides additional structural diversity and potential for interaction with biological targets.

- Pyridinone Core : Contributes to the compound's stability and reactivity.

Pharmaceutical Development

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of triazoles can exhibit significant activity against various pathogens. The incorporation of the azetidine and pyridinone structures may enhance this activity by improving solubility and bioavailability.

Case Study:

In a study focusing on the synthesis of triazole derivatives, compounds similar to this compound showed promising results against fungal strains such as Candida albicans and Aspergillus niger .

Agricultural Chemistry

The compound's antifungal properties make it a candidate for agricultural applications, particularly in the development of new fungicides. Triazole derivatives are widely used in crop protection due to their efficacy against a range of fungal diseases.

Research Findings:

Studies have demonstrated that triazole-based compounds can effectively inhibit fungal growth in crops, leading to increased yields and reduced loss from fungal infections .

Material Science

Beyond biological applications, the compound's unique chemical structure allows for potential use in material science, particularly in the development of polymers or coatings with antimicrobial properties.

Application Example:

Research into polymeric materials has shown that incorporating antimicrobial agents can enhance the durability and safety of materials used in healthcare settings .

Comparison with Similar Compounds

Structural Analogues from Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Compounds such as 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) and related derivatives (8p, 8q, 10b–f) share structural motifs with the target compound, including:

- Pyridine/pyridazine cores: The target compound’s pyridinone ring is analogous to the pyridine in 8o–q and pyridazine in 10b–f.

- Substituent diversity: The phenoxymethyl group on the triazole in the target compound parallels the fluorophenoxy substituents in 8o–q, which enhance lipophilicity and binding interactions .

- Synthetic routes : Similar high-temperature reactions (e.g., 180°C in acetonitrile) and purification methods (silica gel chromatography) are employed .

Heterocyclic Diversity and Functional Group Effects

- Azetidine vs. Larger Rings : The azetidine in the target compound introduces conformational rigidity compared to the more flexible ethoxy or isopropoxy groups in 8o–q and 10b–f. This may influence binding pocket accommodation .

- Triazole vs.

- Phenoxymethyl vs. Halogenated Phenoxy: The phenoxymethyl group may enhance solubility compared to halogenated phenoxy groups (e.g., 2,4-difluoro in 8o), which are often used to optimize pharmacokinetics .

Physicochemical and Pharmacological Implications

- Lipophilicity : The cyclopropyl and trifluoromethyl groups in 10e increase hydrophobicity, whereas the methoxy group in the target compound may improve aqueous solubility.

- Bioactivity: While the target compound’s activity is unspecified, analogues like 8o–q exhibit nanomolar DHODH inhibition (IC₅₀ = 3–15 nM), suggesting that structural tuning of substituents could modulate efficacy .

Q & A

Q. What are the key synthetic strategies for constructing the triazole-azetidine-pyridinone core of this compound?

The synthesis involves three critical steps:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to generate the phenoxymethyl-triazole moiety. This typically employs copper sulfate and sodium ascorbate in a THF/water solvent system at 50°C for 16 hours to achieve yields >60% .

- Azetidine Coupling : The azetidine ring is introduced via amide bond formation, often using carbodiimide coupling reagents (e.g., EDC/HCl) to react the triazole-azetidine intermediate with the pyridinone carbonyl group.

- Pyridinone Functionalization : Methoxy and methyl groups are introduced early in the synthesis via nucleophilic substitution or protection/deprotection strategies.

Methodological Tip: Optimize reaction stoichiometry and solvent polarity to minimize byproducts during triazole cyclization .

Q. How is copper-catalyzed azide-alkyne cycloaddition (CuAAC) applied to synthesize the phenoxymethyl-triazole moiety?

CuAAC conditions include:

- Reagents : 1-azido-4-phenoxymethylbenzene and a terminal alkyne (e.g., propargyl alcohol) in a 1:1.2 molar ratio.

- Catalyst System : 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate in THF/H₂O (3:1 v/v).

- Conditions : 50°C for 16 hours under inert atmosphere. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the triazole product .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to resolve triazole and azetidine intermediates. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate) .

- Recrystallization : For final product purification, recrystallize from ethanol/water (7:3) to achieve >95% purity.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refinement confirm the stereochemistry of the azetidine-carbonyl linkage?

- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data.

- Structure Solution : Solve phases via direct methods (SHELXS) and refine anisotropically using SHELXL. Key metrics: R1 < 0.05, wR2 < 0.15 .

- Validation : Analyze the azetidine ring puckering (Cremer-Pople parameters) and hydrogen-bonding networks (e.g., N–H···O=C interactions) using WinGX/ORTEP .

Q. What analytical methods resolve conflicting NMR signals in this compound’s characterization?

- 2D NMR : Employ HSQC and HMBC to assign overlapping proton signals (e.g., pyridinone H-3 and azetidine CH₂ groups).

- Solvent Effects : Record ¹H NMR in DMSO-d₆ to distinguish exchangeable protons (e.g., NH in triazole) versus CDCl₃ for aromatic protons .

- Dynamic Effects : Variable-temperature NMR (25–60°C) can clarify rotational barriers in the azetidine ring .

Q. How do azetidine substitution patterns affect the compound’s binding affinity to microbial enzymes?

- Structural Analog Synthesis : Modify azetidine substituents (e.g., replacing phenoxymethyl with fluorophenyl) via Suzuki-Miyaura coupling .

- Bioactivity Assays : Test analogs against microbial targets (e.g., E. coli DNA gyrase) using fluorescence polarization assays.

- Computational Docking : Perform molecular docking (AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding energy (ΔG). Example: Phenoxymethyl enhances π-π stacking in enzyme active sites .

Methodological Considerations

- Contradiction Analysis : If CuAAC yields vary, screen alternative catalysts (e.g., CuI/TBTA) or microwave-assisted conditions (80°C, 1 hour) to improve efficiency .

- Stability Testing : Assess compound stability under physiological pH (e.g., PBS buffer, pH 7.4) via LC-MS over 24 hours. Degradation products may indicate labile groups (e.g., ester linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.